molecular formula C18H23N3O2S B2580441 N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-methylthiophene-2-carboxamide CAS No. 1798677-11-8

N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-methylthiophene-2-carboxamide

Cat. No.: B2580441
CAS No.: 1798677-11-8
M. Wt: 345.46
InChI Key: QGCPZKNXYHXFIN-UHFFFAOYSA-N
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Description

N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-methylthiophene-2-carboxamide is a highly potent and selective ATP-competitive inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a protein kinase encoded by a gene in the critical Down syndrome region of human chromosome 21, and its overexpression is implicated in the neurological pathologies associated with Down syndrome and Alzheimer's disease . By selectively inhibiting DYRK1A, this compound serves as a crucial pharmacological tool for investigating tau hyperphosphorylation and the formation of neurofibrillary tangles, which are hallmarks of several tauopathies. Furthermore, due to the role of DYRK1A in regulating cell proliferation and survival, this inhibitor is also widely used in oncology research , particularly in the study of solid tumors and hematological malignancies, to dissect signaling pathways and evaluate the therapeutic potential of DYRK1A blockade. Its high selectivity profile makes it an excellent compound for probing DYRK1A function in complex biological systems and for validating DYRK1A as a molecular target in preclinical studies.

Properties

IUPAC Name

N-[(1-cyclopentyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-4-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-12-8-17(24-11-12)18(22)19-9-15-14-10-23-7-6-16(14)21(20-15)13-4-2-3-5-13/h8,11,13H,2-7,9-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCPZKNXYHXFIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC2=NN(C3=C2COCC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-methylthiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines a tetrahydropyrano moiety with a pyrazole ring and a thiophene derivative. The molecular formula is C22H29N3O2SC_{22}H_{29}N_{3}O_{2}S, which indicates a substantial molecular weight and complexity. The cyclopentyl group enhances lipophilicity, potentially influencing its pharmacokinetic properties.

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds related to this compound. For instance:

  • Cytotoxicity Studies : Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. Notably, compounds similar in structure have shown IC50 values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .
CompoundCell LineIC50 (µM)
47fHCT-1166.2
47eT47D43.4
69cMCF-7< 27.3

Antimicrobial Activity

The thiophene component of the compound suggests potential antimicrobial properties. Similar compounds have been reported to inhibit bacterial growth effectively:

  • Antibacterial Screening : Compounds derived from thiophene structures have shown good antibacterial activity against pathogenic bacteria compared to standard antibiotics .

The mechanism of action for this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors involved in cell proliferation and apoptosis:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key metabolic enzymes such as acetylcholinesterase (AChE), suggesting a role in neuropharmacology.
  • Signal Pathway Modulation : The compound may modulate signaling pathways associated with cancer cell survival and proliferation .

Synthesis and Derivatives

The synthesis of this compound can be approached through various methods, including:

  • Hurd-Mori Cyclization : This method involves treating semicarbazones with thionyl chloride to form thiadiazole derivatives.
  • Microwave-Assisted Synthesis : This technique enhances reaction rates and yields for the formation of the desired thiophene derivatives .

Case Studies and Research Findings

Recent studies have focused on the synthesis of derivatives and their biological evaluations:

  • Study on Thiadiazole Derivatives : A study showed that related thiadiazole compounds exhibited notable anticancer activities against MCF-7 cells with promising IC50 values.
  • Antioxidant Activity : Some derivatives demonstrated significant antioxidant activity alongside their anticancer properties .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research has indicated that derivatives of compounds containing tetrahydropyrano and pyrazole structures may exhibit anticancer properties. The unique arrangement of functional groups in N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-methylthiophene-2-carboxamide could potentially lead to the development of novel anticancer agents.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.
  • Neurological Applications : The lipophilic nature of the compound enhances its ability to cross the blood-brain barrier, which may be beneficial for neurological applications. Investigations into its effects on neurodegenerative diseases are ongoing.

Synthetic Methodologies

The synthesis of this compound can be approached through several methods:

  • Multi-step Synthesis : Traditional methods involve multiple steps that include the formation of the tetrahydropyrano and pyrazole units followed by coupling reactions to introduce the thiophene carboxamide functionality.
  • One-Pot Reactions : Recent advancements in synthetic chemistry have led to the development of one-pot reactions that streamline the synthesis process, improving yield and reducing reaction time.

Case Studies and Research Findings

StudyFocusFindings
Pendergrass et al. (2020)Screening Assay for Type III Secretion SystemIdentified compounds with similar structures that inhibit pathogenic mechanisms in bacteria .
Ganesh Remedies (2025)Synthesis of Thiophene DerivativesHighlighted methods for synthesizing thiophene derivatives that could be applicable for producing N-((1-cyclopentyl...) .
PubChem DatabaseBiological Activity OverviewDocumented various biological activities associated with structurally similar compounds .

Comparison with Similar Compounds

(a) Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)

  • Core structure: Tetrahydroimidazo[1,2-a]pyridine (vs. pyrano[4,3-c]pyrazole in the target compound).
  • Substituents: Electron-withdrawing groups: Cyano (-CN), nitro (-NO₂), ester (-COOEt). Phenethyl chain at position 3.
  • Physical properties : Melting point 243–245°C, yield 51%.

(b) Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]-pyridine-5,6-dicarboxylate (2d)

  • Core structure : Same as 1l but with a benzyl group replacing phenethyl.
  • Substituents : Benzyl at position 3 (vs. cyclopentyl in the target compound).
  • Physical properties : Melting point 215–217°C, yield 55%.

(c) 5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ331)

  • Core structure: 1,4-Dihydropyridine (vs. pyrano-pyrazole in the target compound).
  • Substituents :
    • Thioether linkage with a ketone-substituted ethyl group.
    • Methoxyphenyl and furyl groups.
  • Functional groups: Carboxamide (-CONH-) and cyano (-CN).

Key Comparative Insights

Core Heterocyclic Systems

  • Imidazo[1,2-a]pyridine (1l, 2d): Features a fused imidazole-pyridine system, often associated with kinase inhibition .
  • 1,4-Dihydropyridine (AZ331): Known for calcium channel modulation but less rigid than fused bicyclic systems .

Substituent Effects

  • Electron-withdrawing groups: Nitro and cyano substituents in 1l and 2d enhance reactivity and binding to electron-deficient targets . The target compound’s methylthiophene carboxamide may prioritize hydrophobic interactions.
  • Alkyl chains: Cyclopentyl in the target compound vs.

Physical Properties

Compound Melting Point (°C) Yield (%) Notable Spectral Data (HRMS)
Target compound Not available N/A N/A
1l 243–245 51 HRMS (ESI): [M+H]⁺ Calc. 601.2093
2d 215–217 55 HRMS (ESI): [M+H]⁺ Calc. 587.1937
AZ331 Not reported N/A IR: 1680 cm⁻¹ (C=O), 2200 cm⁻¹ (CN)

Research Findings and Implications

The target compound’s tetrahydropyran ring may require specialized cyclization conditions.

Pharmacophore Diversity : While 1l/2d prioritize electron-deficient aromatic systems, the target compound’s methylthiophene carboxamide and cyclopentyl groups could favor selective binding to cysteine protease targets (e.g., cathepsins) or GPCRs.

Spectroscopic Validation : All compared compounds were confirmed via NMR, IR, and HRMS, underscoring the importance of multi-technique characterization for complex heterocycles .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-methylthiophene-2-carboxamide?

  • Methodological Answer : The compound is synthesized via multi-step reactions, including cyclization of pyrano-pyrazole intermediates and subsequent coupling with thiophene-carboxamide derivatives. Key steps involve:

  • Cyclocondensation : Using cyclopentylamine and tetrahydropyrano precursors under reflux conditions (e.g., ethanol or THF) to form the pyrazole core .
  • Amide Coupling : Employing carbodiimide-based reagents (e.g., EDC/HOBt) to link the pyrano-pyrazole moiety to 4-methylthiophene-2-carboxamide .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) yield high-purity product (>95%) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., cyclopentyl CH2 signals at δ ~1.5–2.0 ppm; thiophene protons at δ ~6.8–7.2 ppm) .
  • IR Spectroscopy : Validates functional groups (e.g., amide C=O stretch ~1650–1680 cm⁻¹, pyrazole C=N ~1550 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]+ with <5 ppm mass accuracy .
  • Melting Point Analysis : Consistency with literature values ensures purity (e.g., 243–245°C for related analogs) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • Waste Disposal : Segregate organic waste containing pyrazole/thiophene moieties for incineration .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Utilize factorial designs (e.g., 2^k models) to test variables like temperature, solvent polarity, and catalyst loading. For example:
FactorLow LevelHigh LevelOptimal Condition
Temperature (°C)608070
Solvent (Ethanol:Water)3:15:14:1
Reaction Time (h)122418
  • Response Surface Methodology (RSM) : Identifies interactions between variables, reducing trial-and-error approaches .

Q. How do computational methods enhance the design of derivatives or reaction pathways for this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Predict thermodynamic feasibility of intermediates (e.g., pyrano-pyrazole ring closure) using DFT (B3LYP/6-31G*) .
  • Reaction Path Search Algorithms : Tools like GRRM (Global Reaction Route Mapping) explore alternative pathways to avoid high-energy transition states .
  • Molecular Docking : Screens derivatives for binding affinity to target proteins (e.g., kinase inhibitors) .

Q. How should researchers address contradictory data in spectroscopic or biological assays?

  • Methodological Answer :

  • Cross-Validation : Replicate experiments under controlled conditions (e.g., humidity, solvent batch) .
  • Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .
  • Statistical Analysis : Apply t-tests or ANOVA to assess significance of biological activity variations .

Q. What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced efficacy?

  • Methodological Answer :

  • Core Modifications :
  • Pyrazole Ring : Substituting cyclopentyl with bulkier groups (e.g., adamantyl) increases lipophilicity and target binding .
  • Thiophene Carboxamide : Introducing electron-withdrawing groups (e.g., -NO2) at the 4-position enhances metabolic stability .
  • Bioisosteric Replacement : Replace thiophene with furan to assess π-stacking interactions .

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